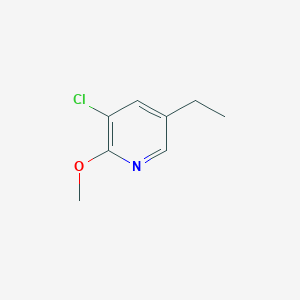

3-Chloro-5-ethyl-2-methoxypyridine

描述

属性

分子式 |

C8H10ClNO |

|---|---|

分子量 |

171.62 g/mol |

IUPAC 名称 |

3-chloro-5-ethyl-2-methoxypyridine |

InChI |

InChI=1S/C8H10ClNO/c1-3-6-4-7(9)8(11-2)10-5-6/h4-5H,3H2,1-2H3 |

InChI 键 |

QPPATTTVXZXJJV-UHFFFAOYSA-N |

规范 SMILES |

CCC1=CC(=C(N=C1)OC)Cl |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The synthesis of this compound generally involves:

- Introduction of the chloro substituent at the 3-position,

- Installation of the ethyl group at the 5-position,

- Methoxylation at the 2-position.

These transformations can be achieved via selective halogenation, alkylation, and nucleophilic substitution reactions on appropriately substituted pyridine precursors.

Chlorination of Pyridine Derivatives

A key step is the selective chlorination of the pyridine ring at the 3-position. According to patent literature, chlorination of methyl-substituted pyridines (e.g., 3-methylpyridine) can be accomplished by reaction with elemental chlorine in the presence of organic acids such as acetic acid and inorganic acids like sulfuric acid, often with a free-radical initiator (e.g., azo-bisisobutyronitrile) at controlled temperatures (-20°C to 75°C). This method yields 3-dichloromethylpyridine intermediates, which can be further transformed into chloro-substituted pyridines.

Table 1: Chlorination Reaction Conditions for Pyridine Derivatives

| Parameter | Condition | Notes |

|---|---|---|

| Starting material | 3-Methylpyridine | 0.25 mol |

| Chlorinating agent | Elemental chlorine | Passed as a stream |

| Solvent | Acetic acid and sulfuric acid mixture | 150 mL acetic acid, 25 g H2SO4 |

| Initiator | Azo-bisisobutyronitrile (AIBN) | 4 g in 30 mL acetic acid |

| Temperature | 0°C to 75°C | Gradual heating to 75°C |

| Reaction time | 8 hours (chlorine addition) | Followed by workup |

| Yield | 73% theoretical (79% purity) | After extraction and distillation |

Alkylation to Introduce the Ethyl Group

The ethyl substituent at the 5-position can be introduced by alkylation reactions on pyridine derivatives. While direct alkylation of pyridines is challenging due to their aromaticity and basicity, synthetic routes often involve functional group transformations on intermediates such as 3-chloropyridine derivatives followed by alkylation using ethylating agents or via organometallic coupling methods.

In one related synthetic approach, the preparation of 2-(3-chloropyridine-2-yl)-5-hydroxypyrazoles-3-ethyl formate involves reaction of 3-chloro-2-hydrazinopyridine with ethyl maleate, demonstrating the feasibility of ethyl group introduction under reflux conditions in alcoholic sodium solution.

Methoxylation at the 2-Position

Methoxylation at the 2-position of pyridine rings is typically achieved by nucleophilic substitution of a suitable leaving group (e.g., halogen or triflate) with methoxide ions. For example, 5-chloropyridin-2-yl trifluoromethanesulfonate can be synthesized from 5-chloropyridin-2-ol and then reacted with methoxide to introduce the methoxy group.

Integrated Synthetic Route Proposal

Based on the above steps and literature data, a plausible synthetic route to this compound could be:

- Starting Material: 3-methylpyridine.

- Step 1: Chlorination of 3-methylpyridine to 3-chloromethylpyridine using elemental chlorine in acetic acid/sulfuric acid with AIBN initiator.

- Step 2: Conversion of chloromethyl group to ethyl substituent via nucleophilic substitution or organometallic coupling.

- Step 3: Introduction of methoxy group at the 2-position by nucleophilic substitution of a suitable leaving group (e.g., triflate) with sodium methoxide.

Comparative Analysis of Preparation Methods

Research Findings and Notes

- The chlorination step is critical and must be carefully controlled to avoid over-chlorination or side reactions. Use of free-radical initiators and acid media promotes selective chlorination at the methyl position.

- Alkylation to introduce the ethyl group may require intermediate functional group transformations, such as hydrazine substitution and subsequent reactions with ethyl maleate, as demonstrated in pyrazole synthesis.

- Methoxylation often proceeds via nucleophilic aromatic substitution on activated pyridine derivatives bearing good leaving groups such as triflates.

- Industrial scale-up would require optimization of solvent systems, temperature control, and purification steps to maximize yield and purity.

化学反应分析

Types of Reactions

3-Chloro-5-ethyl-2-methoxypyridine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas under high pressure.

Major Products

Substitution: Formation of 3-alkoxy-5-ethyl-2-methoxypyridine derivatives.

Oxidation: Formation of 3-chloro-5-ethyl-2-methoxy-4-pyridinecarboxylic acid.

Reduction: Formation of this compound-4-amine.

科学研究应用

3-Chloro-5-ethyl-2-methoxypyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

作用机制

The mechanism of action of 3-Chloro-5-ethyl-2-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine and methoxy groups can influence its binding affinity and selectivity towards these targets.

相似化合物的比较

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Functional Group Variations

Key structural analogs differ in substituent type, position, and reactivity:

Key Observations:

- Reactivity: The chloromethyl group in 5-(Chloromethyl)-2-methoxypyridine enables nucleophilic substitution, whereas the sulfonyl chloride in 5-Chloro-2-methoxypyridine-3-sulfonyl chloride facilitates sulfonamide formation.

Electronic and Steric Effects

- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy groups enhance electron density on the pyridine ring, stabilizing electrophilic substitution reactions. In contrast, chloro groups withdraw electrons, directing reactivity to specific ring positions.

- Ethyl vs. Trimethylsilyl Ethynyl: The ethyl group in this compound offers moderate lipophilicity, while the trimethylsilyl ethynyl group in 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine introduces steric hindrance and silicon-based reactivity.

常见问题

Q. What are the recommended synthetic routes for 3-Chloro-5-ethyl-2-methoxypyridine, and how do starting materials influence yield?

- Methodological Answer : The compound can be synthesized via sequential functionalization of pyridine derivatives. A plausible route involves:

- Step 1 : Methoxylation at position 2 using nucleophilic substitution with methoxide on a pre-chlorinated pyridine intermediate (e.g., 2-chloropyridine derivatives) .

- Step 2 : Ethyl group introduction at position 5 via cross-coupling reactions (e.g., Suzuki-Miyaura coupling with ethylboronic acids) .

- Step 3 : Chlorination at position 3 using electrophilic chlorinating agents (e.g., NCS in DMF) .

Yield optimization requires careful control of reaction stoichiometry and temperature, with intermediates characterized by LC-MS to track progress.

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Flash Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 8:2 to 6:4) to separate polar byproducts .

- Recrystallization : Ethanol/water mixtures (70:30 v/v) at 0°C yield high-purity crystals due to the compound’s moderate solubility .

Monitor purity via TLC (Rf ~0.4 in hexane:EA 7:3) and confirm with HPLC (C18 column, acetonitrile/water 60:40 mobile phase) .

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- NMR :

- ¹H NMR : Methoxy group at δ 3.8–4.0 ppm (singlet), ethyl group as a triplet (δ 1.2–1.4 ppm for CH3) and quartet (δ 2.4–2.6 ppm for CH2) .

- ¹³C NMR : Pyridine carbons appear at δ 120–160 ppm, with methoxy (δ ~55 ppm) and ethyl carbons (δ ~15–25 ppm) .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 186.6 (calculated for C8H10ClNO+) .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for drug discovery applications?

- Methodological Answer :

- Electrophilic Aromatic Substitution : The methoxy group at position 2 directs electrophiles to position 4 or 6. For example, nitration with HNO3/H2SO4 yields 4-nitro derivatives .

- Metal-Catalyzed Coupling : Use Pd catalysts to introduce aryl/heteroaryl groups at position 4 via C-H activation .

Monitor regioselectivity using NOE NMR to confirm substitution patterns .

Q. What experimental strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer :

- Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, inert atmosphere) and quantify intermediates via in-situ IR spectroscopy .

- Computational Modeling : Use DFT calculations to assess steric/electronic effects of substituents on reaction pathways .

Contradictions in chlorination yields (e.g., 60–80% in vs. 50% in ) may arise from competing side reactions; optimize by adjusting chlorinating agent concentration.

Q. How does the ethyl group at position 5 influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The ethyl group reduces accessibility to position 4, lowering yields in Buchwald-Hartwig aminations. Use bulky ligands (e.g., XPhos) to mitigate this .

- Electronic Effects : Ethyl’s electron-donating nature increases electron density at position 4, enhancing reactivity in Ullmann couplings. Confirm via Hammett plots .

Q. What biological assays are suitable for evaluating this compound’s potential as a kinase inhibitor?

- Methodological Answer :

- In Vitro Kinase Assays : Use ADP-Glo™ kits to measure inhibition of target kinases (e.g., EGFR, JAK2) at varying concentrations (IC50 determination) .

- Cellular Assays : Test cytotoxicity in HEK293 cells via MTT assays and confirm target engagement using Western blotting for phosphorylated kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。